![molecular formula C24H27N5O3 B2777414 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 1207046-10-3](/img/structure/B2777414.png)
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide, a pyrazole-acetamide derivative, has been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their antioxidant activity, demonstrating significant potential. The study emphasizes the role of hydrogen bonding in the self-assembly process of these complexes, highlighting their supramolecular architectures and potential as antioxidants (K. Chkirate et al., 2019).
Antitumor and Antifungal Activities
Another research focus is the development of 4(3H)-quinazolinone derivatives, which include the synthesis of compounds with potential antitumor and antifungal activities. These derivatives have shown high to moderate activity towards cells and significant activity against Aspergillus ochraceus, suggesting their potential in medical applications for disease treatment (K. El-Bayouki et al., 2011).
Analgesic and Anti-inflammatory Activities
The compound has also been explored for its potential in analgesic and anti-inflammatory applications. Quinazolinyl acetamides, including the structure of interest, have been synthesized and assessed for these activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these molecules (V. Alagarsamy et al., 2015).
Structural Aspects and Properties
The structural aspects and properties of related compounds have been studied, particularly focusing on salt and inclusion compounds of amides containing isoquinoline derivatives. These studies contribute to understanding the molecular interactions and properties that could influence the development of pharmaceutical and material science applications (A. Karmakar et al., 2007).
Synthetic Routes and Cyclisation Studies
Research has also been conducted on developing new and practical synthetic routes for related compounds, enhancing the accessibility of these molecules for further scientific investigation. Studies on cyclisation reactions of acetamidines have provided insights into the synthesis of imidazolines, dihydroquinazolines, and other cyclic compounds, contributing to the chemical diversity and potential applications of these molecules in various fields (Ma Wenpeng et al., 2014; M. W. Partridge et al., 1973).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-2-32-17-11-7-15(8-12-17)13-22(30)26-21-14-20(16-9-10-16)28-29(21)24-25-19-6-4-3-5-18(19)23(31)27-24/h7-8,11-12,14,16H,2-6,9-10,13H2,1H3,(H,26,30)(H,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCXZKAXZKFZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135927393 |
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